

1,3,5-Trifluorobenzene CAS number 372-38-3 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Trifluorobenzene

Cat. No.: B1201519

[Get Quote](#)

An In-depth Technical Guide to **1,3,5-Trifluorobenzene** (CAS: 372-38-3)

Introduction

1,3,5-Trifluorobenzene (CAS Number: 372-38-3) is a symmetrically substituted fluorinated aromatic compound.^[1] It serves as a crucial building block and intermediate in various fields of chemical synthesis, particularly in the pharmaceutical, agrochemical, and materials science sectors.^{[2][3]} The presence of three fluorine atoms on the benzene ring imparts unique properties, including enhanced chemical stability, altered reactivity, and specific electronic characteristics, making it a valuable synthon for creating complex molecules.^{[2][4]} This document provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information, tailored for professionals in research and drug development.

Properties of 1,3,5-Trifluorobenzene

The physical and chemical characteristics of **1,3,5-Trifluorobenzene** are well-documented, providing a solid foundation for its application in controlled chemical synthesis.

Chemical and Physical Properties

The compound is a colorless liquid at room temperature with a distinct aromatic odor.^{[2][5][6]} Its key physical and chemical data are summarized below.

Property	Value	Citations
CAS Number	372-38-3	[1] [2] [7] [8]
Molecular Formula	C ₆ H ₃ F ₃	[1] [2] [7] [8]
Molecular Weight	132.08 g/mol	[1] [8]
Appearance	Colorless to almost colorless clear liquid	[1] [2] [6]
Density	1.277 g/mL at 25 °C	[1] [8]
Melting Point	-7 to -4 °C; -5.5 °C	[1] [2] [7] [8]
Boiling Point	75-76 °C	[1] [2] [7] [8]
Flash Point	-7 °C (19.4 °F) - closed cup	[1] [8]
Refractive Index (n _{20/D})	1.414	[1] [8]
Vapor Pressure	104 - 116 mmHg at 25 °C	[1] [6]
Purity	≥ 97-99%	[8] [9]

Solubility Data

1,3,5-Trifluorobenzene's solubility is dictated by its aromatic and fluorinated character.

Solvent	Solubility	Citations
Water	Insoluble	[1] [5] [10] [11]
Organic Solvents	Soluble (e.g., hexane, ether)	[5]

Spectral Data

Spectroscopic data is essential for the identification and characterization of **1,3,5-Trifluorobenzene**. The NIST Chemistry WebBook provides access to IR and mass spectrometry data for this compound.[\[12\]](#) Rotational Raman spectra and NMR spectra in nematic liquid crystal have also been studied.[\[8\]](#)

Spectroscopic Technique	Key Characteristics	Citations
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z = 132 (100.0%), 133 (6.8%)	[13]
¹ H NMR	The proton magnetic resonance spectrum has been analyzed.	[8]
¹⁹ F NMR	The fluorine magnetic resonance spectrum has been analyzed.	[8]
Infrared (IR)	IR spectrum data is available.	[12]
Raman	High-resolution Rotational Raman spectra have been studied.	[8]

Applications in Research and Development

1,3,5-Trifluorobenzene is a versatile intermediate with broad applications.

- **Pharmaceutical Synthesis:** It is a critical building block for Active Pharmaceutical Ingredients (APIs).[\[4\]](#) The fluorine atoms can modify the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and reduced side effects.[\[2\]](#) It has been used in the synthesis of compounds like (–)-epicatechin and its 3-O-gallate and is a precursor for the anti-AIDS drug Bictegravir intermediate, 2,4,6-trifluorobenzylamine.[\[14\]](#)
- **Agrochemicals:** Its stability and reactivity are leveraged in the production of high-performance pesticides and herbicides.[\[2\]](#)[\[11\]](#)
- **Material Science:** The compound contributes to the development of advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance.[\[2\]](#) It is also used as an intermediate for liquid crystal materials.[\[3\]](#)[\[14\]](#)
- **Organic Synthesis:** It serves as a precursor for other valuable intermediates, such as 2,4,6-trifluorobenzaldehyde and 3,5-difluoroanisole.[\[14\]](#)

- Organometallic Chemistry: It can act as a ligand in organometallic sandwich complexes with transition metals.[\[1\]](#)
- Biological Activity: **1,3,5-Trifluorobenzene** has been reported to exhibit anti-inflammatory activity by inhibiting the production of proinflammatory cytokines like TNF α and IL-6 in human macrophages.[\[15\]](#)

Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of **1,3,5-Trifluorobenzene**.

Synthesis of 1,3,5-Trifluorobenzene via Halogen Exchange

A common method for synthesizing **1,3,5-Trifluorobenzene** is through a halogen exchange (Halex) reaction, starting from 1,3,5-trichlorobenzene.[\[3\]](#)

Materials:

- 1,3,5-trichlorobenzene
- Anhydrous potassium fluoride (KF)
- Phase transfer catalyst (e.g., a quaternary ammonium salt)
- Solvent (e.g., sulfolane)[\[16\]](#)
- Petroleum ether (for extraction)
- Reaction flask or autoclave, condenser, distillation apparatus

Procedure:

- Reaction Setup: In a suitable reaction vessel (e.g., an autoclave), charge 1,3,5-trichlorobenzene, anhydrous potassium fluoride, a phase transfer catalyst, and the solvent.[\[3\]](#)[\[16\]](#)

- Reaction: Heat the mixture to reflux (a temperature of around 220°C may be used with a solvent like sulfolane) for an extended period (e.g., 6-48 hours).[3][16] The reaction progress can be monitored by Gas Chromatography (GC).
- Solvent Removal: After the reaction is complete, cool the mixture. Remove the high-boiling solvent by vacuum distillation.[3]
- Purification (Steam Distillation): Subject the residue to steam distillation with water to separate the volatile product from non-volatile salts and residues.[3]
- Extraction: Extract the aqueous distillate with an organic solvent such as petroleum ether.[3]
- Final Purification: Remove the extraction solvent by rotary evaporation. The final product, **1,3,5-Trifluorobenzene**, is collected and purified by vacuum distillation.[3]

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

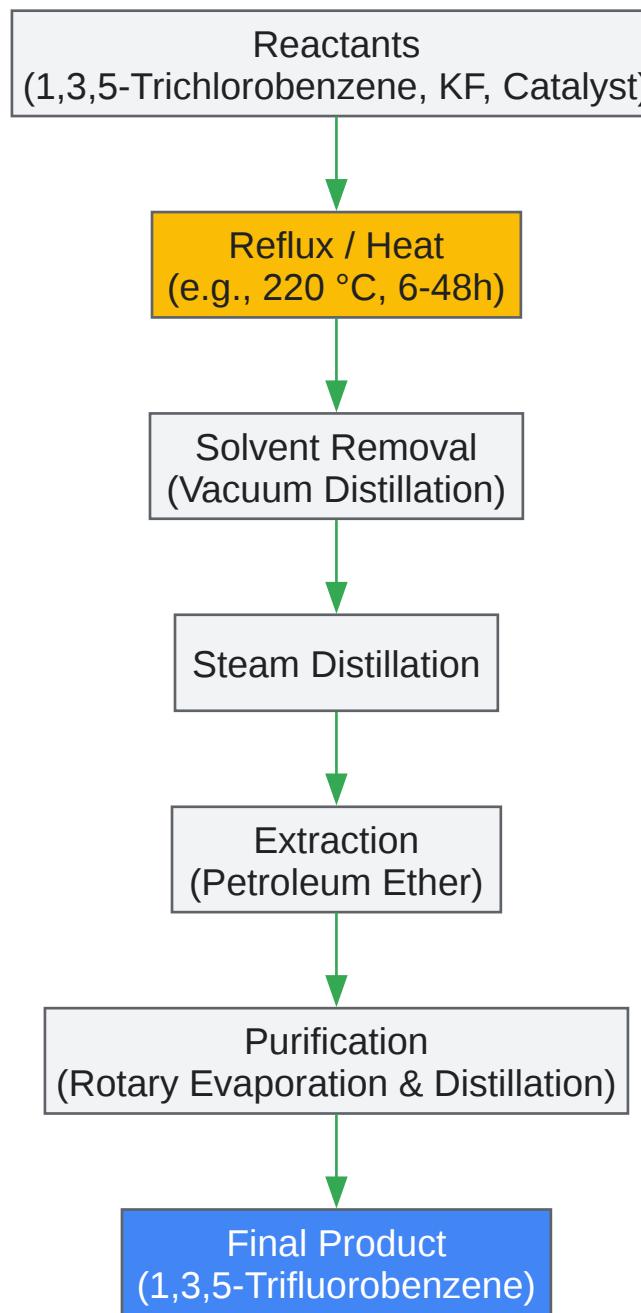
Objective: To confirm the identity and purity of **1,3,5-Trifluorobenzene**.

Materials:

- 1,3,5-Trifluorobenzene** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- NMR tubes
- NMR spectrometer

Procedure:

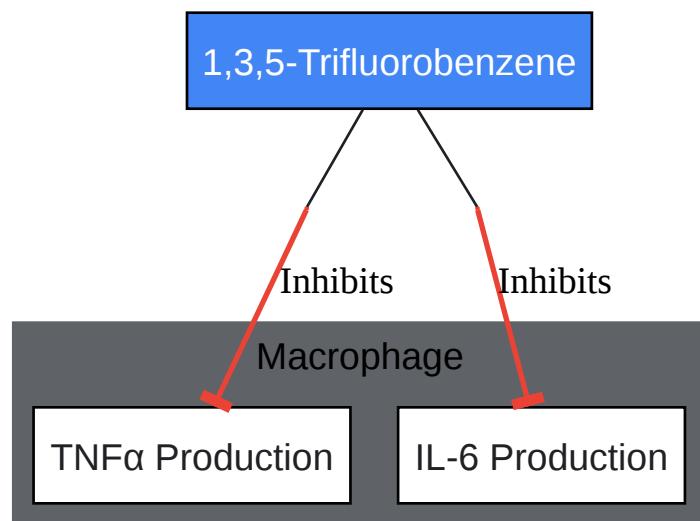
- Sample Preparation: Prepare a dilute solution by dissolving a small amount (typically 5-20 mg) of the **1,3,5-Trifluorobenzene** sample in approximately 0.6-0.7 mL of a deuterated solvent directly in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.


- Data Acquisition: Acquire ^1H NMR, ^{19}F NMR, and ^{13}C NMR spectra.
 - For ^1H NMR, the aromatic protons are expected to show a characteristic splitting pattern due to coupling with the adjacent fluorine atoms.
 - For ^{19}F NMR, a single resonance is expected due to the chemical equivalence of the three fluorine atoms.
 - For ^{13}C NMR, signals will correspond to the fluorine-bearing and hydrogen-bearing carbons, showing characteristic C-F coupling.
- Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals and analyze the chemical shifts (ppm) and coupling constants (J-values) to confirm the structure corresponds to **1,3,5-Trifluorobenzene**.

Mandatory Visualizations

Molecular Structure

Caption: Molecular Structure of **1,3,5-Trifluorobenzene**.


Synthesis Workflow via Halogen Exchange

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,3,5-Trifluorobenzene**.

Anti-Inflammatory Activity Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of Proinflammatory Cytokines.

Safety Information

1,3,5-Trifluorobenzene is a highly flammable liquid and vapor that requires careful handling. It can cause skin, eye, and respiratory irritation.[8][17][18][19]

Hazard Type	GHS Information	Citations
Pictograms	GHS02 (Flame), GHS07 (Exclamation Mark)	[19] [20]
Signal Word	Danger	[8] [20]
Hazard Statements	H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[6] [8] [20] [21]
Precautionary Statements	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P261: Avoid breathing vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8] [19] [20] [21]
Storage	Store in a well-ventilated place. Keep cool. Keep container tightly closed in a dry place. Store in a flammables area.	[1] [17] [21]
Personal Protective Equipment (PPE)	Use eye shields, face shields, protective gloves, and a suitable respirator (e.g., type ABEK EN14387 filter).	[8] [17]
Fire Fighting	Use water spray, carbon dioxide (CO ₂), dry chemical, or alcohol-resistant foam. Vapors	[17] [18]

may form explosive mixtures
with air.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbino.com [nbino.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 8. 1,3,5-三氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,3,5-Trifluorobenzene, 99% 372-38-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 10. 1,3,5-Trifluorobenzene | 372-38-3 [chemicalbook.com]
- 11. nbino.com [nbino.com]
- 12. 1,3,5-Trifluorobenzene [webbook.nist.gov]
- 13. 1,3,5-Trifluorobenzene(372-38-3) MS [m.chemicalbook.com]
- 14. Page loading... [wap.guidechem.com]
- 15. biosynth.com [biosynth.com]
- 16. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. 1,3,5-Trifluorobenzene(372-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. chemicalbook.com [chemicalbook.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [1,3,5-Trifluorobenzene CAS number 372-38-3 properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1201519#1-3-5-trifluorobenzene-cas-number-372-38-3-properties\]](https://www.benchchem.com/product/b1201519#1-3-5-trifluorobenzene-cas-number-372-38-3-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com